molecular formula C12H14N2O2 B13008857 7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one

7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B13008857
M. Wt: 218.25 g/mol
InChI Key: JLIXUTLVJZTUJQ-UHFFFAOYSA-N
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Description

7-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound characterized by a unique structure that combines an indoline and a pyrrolidine ring system

Preparation Methods

The synthesis of 7-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of ethyl glycinate hydrochloride with dimethyl acetylenedicarboxylate to generate azomethine ylides in situ. These ylides then react with 3-phenacylideneoxindoline-2-ones in ethanol to yield polysubstituted spiro[indoline-3,3’-pyrrolidines] in good yields . Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

7-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.

Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

7-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one can be compared with other spirocyclic compounds, such as:

The uniqueness of 7-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one lies in its specific structural features and the resulting biological and chemical properties.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

7-methoxyspiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C12H14N2O2/c1-16-9-4-2-3-8-10(9)14-11(15)12(8)5-6-13-7-12/h2-4,13H,5-7H2,1H3,(H,14,15)

InChI Key

JLIXUTLVJZTUJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C23CCNC3

Origin of Product

United States

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